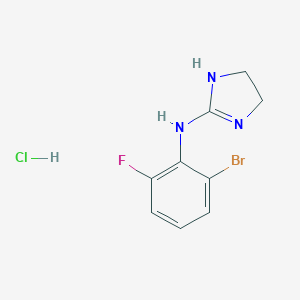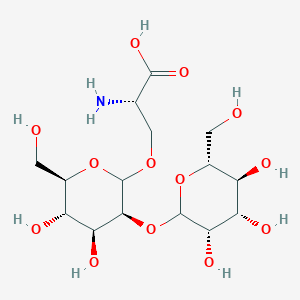
2-Chloro-1,3-thiazole-5-carbonyl chloride
説明
The compound "2-Chloro-1,3-thiazole-5-carbonyl chloride" is not directly studied in the provided papers. However, the papers do discuss various chlorinated thiazole derivatives, which can offer insights into the chemical behavior and properties that might be relevant to "2-Chloro-1,3-thiazole-5-carbonyl chloride" .
Synthesis Analysis
The synthesis of chlorinated thiazole derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride involves oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, starting from 2-chloro-6-fluorobenzaldehyde . This suggests that the synthesis of "2-Chloro-1,3-thiazole-5-carbonyl chloride" could similarly involve chlorination and cyclization steps.
Molecular Structure Analysis
The molecular structures of chlorinated thiazole derivatives are characterized by X-ray crystallography and supported by spectroscopic techniques such as FT-IR, NMR, and HRMS . The crystal structures often reveal planar thiazole rings and the orientation of substituents, which can affect the molecule's reactivity and physical properties .
Chemical Reactions Analysis
Chlorinated thiazole derivatives can undergo various chemical reactions. For example, the photochemical decomposition of 5-chloro-3-trifluoromethyl-1,2,4-thiadiazole leads to the formation of trifluoroacetonitrile N-sulfide and ClCN . This indicates that "2-Chloro-1,3-thiazole-5-carbonyl chloride" may also be reactive under photochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated thiazole derivatives are influenced by their molecular structure. For instance, the presence of chloro and nitro substituents can lead to strong intermolecular hydrogen bonding, as seen in the crystal structure of 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole . The electronic properties, such as HOMO and LUMO energies, can be calculated using density functional theory (DFT), which provides insights into the molecule's reactivity and potential applications, such as in nonlinear optical (NLO) materials . The thermal stability and decomposition pathways of these compounds can be studied using spectroscopic methods and quantum-chemical calculations .
科学的研究の応用
Anticancer Agent Synthesis
- A notable application of 2-Chloro-1,3-thiazole-5-carbonyl chloride is in synthesizing novel thiazole and 1,3,4-thiadiazole derivatives, showing potent anticancer activities. For instance, these compounds demonstrate significant in vitro anticancer activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Heterocyclic Compound Synthesis
- It's also utilized in the synthesis of various heterocyclic compounds, as seen in the preparation of thiazole derivatives from thioamide, showcasing its versatility in chemical reactions and product formations (Hillstrom et al., 2001).
Synthesis of N-Aryl-5-(R-benzyl)-1,3-thiazole-2-amines
- The compound plays a role in synthesizing N-Aryl-5-(R-benzyl)-1,3-thiazole-2-amines, which are formed in high yield by reacting aldehydes with aryl- and 2-pyridylthioureas (Matiychuk et al., 2010).
Electrophilic Reagent Synthesis
- It's instrumental in preparing sulfonamides and efficient electrophilic reagents, which can undergo nucleophilic substitution reactions, as seen in the chlorination of 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole (Turov et al., 2014).
Base-catalyzed Condensation
- In base-catalyzed condensations, it's used to create various thiazole derivatives, indicating its reactivity and utility in complex organic syntheses (Takeda et al., 1972).
Synthesis of Thiazol-2-yl Derivatives
- Another application involves the synthesis of thiazol-2-yl derivatives, where it undergoes substitution reactions with various acyl chlorides and aldehydes, further showcasing its reactivity and versatility in organic synthesis (Medici et al., 1983).
Nucleophilic Substitution Reactions
- It's also significant in regioselective nucleophilic substitution reactions, as demonstrated in the study of 4-tosyl-2-phenyl-5-chloro-1,3-thiazole (Turov et al., 2010).
Safety and Hazards
特性
IUPAC Name |
2-chloro-1,3-thiazole-5-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NOS/c5-3(8)2-1-7-4(6)9-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSJPOBGZMUSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640406 | |
| Record name | 2-Chloro-1,3-thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-thiazole-5-carbonyl chloride | |
CAS RN |
148637-74-5 | |
| Record name | 2-Chloro-1,3-thiazole-5-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)
![N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine](/img/structure/B132655.png)


![4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone](/img/structure/B132663.png)








